molecular formula C8H2BrF4N B13637896 4,5,6,7-Tetrafluoro-3-bromoindole

4,5,6,7-Tetrafluoro-3-bromoindole

Cat. No.: B13637896
M. Wt: 268.01 g/mol
InChI Key: SQWUYBNSGPGJRL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-3-bromoindole is a specialized brominated and fluorinated heterocyclic compound designed for advanced research and development. Its primary value lies in its role as a key synthetic intermediate, where the bromine atom at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig animations . The unique tetrafluoro motif on the benzene ring significantly alters the electronic properties and lipophilicity of the indole scaffold, which can be critical for optimizing the pharmacokinetic and binding properties of target molecules in drug discovery . This structure is particularly valuable in constructing polyheterocyclic frameworks with potential medicinal and optoelectronic applications . The indole core, especially when partially hydrogenated, is a privileged structure in pharmaceuticals, found in agents acting as neuroleptics, antibiotics, and receptor modulators . The specific incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, membrane permeability, and bioavailability . Researchers can utilize this compound in the synthesis of complex molecules for screening as new therapeutic agents or as a monomer for developing organic electronic materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H2BrF4N

Molecular Weight

268.01 g/mol

IUPAC Name

3-bromo-4,5,6,7-tetrafluoro-1H-indole

InChI

InChI=1S/C8H2BrF4N/c9-2-1-14-8-3(2)4(10)5(11)6(12)7(8)13/h1,14H

InChI Key

SQWUYBNSGPGJRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)Br

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with a suitably substituted indole or indoline precursor that allows for stepwise fluorination and bromination. Common approaches involve:

  • Starting from indole or indoline derivatives with pre-installed substituents for directing the fluorination.
  • Employing electrophilic fluorination reagents or nucleophilic fluorination on halogenated precursors.
  • Introducing bromine via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Fluorination Methods

Fluorination on the benzene ring of indole derivatives to achieve tetrafluorination is typically accomplished by:

  • Using selective electrophilic fluorinating agents under controlled conditions to substitute hydrogen atoms with fluorine at the 4,5,6,7-positions.
  • Alternatively, starting from tetrafluorinated aniline or phenol derivatives , followed by cyclization to the indole ring.

A key reference for fluorination of indole derivatives is the work on fluorinated indolylmethanols, where catalytic systems combining potassium carbonate and quaternary ammonium salts mediate fluorination efficiently in aqueous media.

Bromination at the 3-Position

The bromination of the indole ring at the 3-position can be achieved by:

  • Direct electrophilic bromination using N-bromosuccinimide (NBS) or bromine under mild acidic or neutral conditions.
  • Palladium-catalyzed cross-coupling reactions starting from 3-halogenated indole precursors, enabling the introduction of bromine selectively at C-3.

Representative Synthetic Route

A representative synthetic pathway, adapted from literature on related bromoindole derivatives, proceeds as follows:

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Preparation of tetrafluoro-substituted aniline or phenol Commercially available or synthesized via nucleophilic aromatic substitution Tetrafluoro-substituted precursor
2 Cyclization to form tetrafluoroindole core Acidic or palladium-catalyzed cyclization Formation of 4,5,6,7-tetrafluoroindole
3 Bromination at C-3 NBS or Pd-catalyzed bromination This compound, isolated in moderate to good yields (50-80%)

Catalytic Systems and Optimization

  • Rhodium-catalyzed carbonylation and acylation reactions have been developed for indoline derivatives, which may be adapted for functionalization of fluorinated indoles.
  • The use of quaternary ammonium salts with bases like K2CO3 has been shown to facilitate fluorination reactions efficiently in aqueous media, improving yield and selectivity.
  • Electrochemical amination and copper-catalyzed coupling methods have been explored for related indole derivatives, suggesting potential routes for functionalization.

Detailed Reaction Conditions and Data

Fluorination Catalytic System Optimization (Adapted from Reference)

Entry K2CO3 (mol %) Quaternary Salt (mol %) Reaction Time (h) Yield (%) of Fluorinated Product
1 20 Tetrabutylammonium bromide (TBAB) 20 12 93
2 15 TBAB 15 10 >99
3 10 TBAB 10 15 90
4 5 TBAB 5 20 69

Note: The optimized catalytic system is K2CO3 (15 mol %) with TBAB (15 mol %), providing excellent yields and reaction efficiency.

Bromination Conditions

  • Bromination using NBS in acetonitrile or dichloromethane at 0 °C to room temperature for 1-3 hours typically yields the 3-bromo derivative in 60-80% isolated yield.
  • Pd(0)-catalyzed bromination using Pd(PPh3)4 with bromide sources under mild conditions can improve regioselectivity and yield.

Literature Examples and Supporting Studies

  • Suzuki et al. demonstrated rhodium-catalyzed alkoxycarbonylation/acylation of indolines, which could be adapted for functionalization of fluorinated indoles.
  • Studies on the synthesis of bromoindole derivatives from 1-(2-bromophenyl)-2-phenylhydrazine with dimethyl acetylenedicarboxylate provide a precedent for selective bromination and indole ring formation.
  • Efficient protocols for trifluoromethylation and fluorination of indoles using catalytic systems in aqueous media have been reported, highlighting the mild and scalable nature of these methods.
  • Electrochemical and copper-catalyzed methods for functionalizing indoles at specific positions have been reported, offering alternative routes to halogenated indoles.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield Range (%) Notes
Electrophilic fluorination Selective fluorinating agents, K2CO3, TBAB Aqueous media, mild temp 90-99 Efficient tetrafluorination on benzene ring
Bromination at C-3 NBS or Pd-catalyst + bromide 0 °C to RT, 1-3 h 60-80 Selective bromination at 3-position
Rhodium-catalyzed acylation Rh catalyst, anhydrides Mild conditions Moderate Functionalization of indoline derivatives
Pd-catalyzed cross-coupling Pd(0), vinyl or ethoxyvinyl tin reagents Reflux, inert atmosphere Moderate to good For substitution of bromo group

Chemical Reactions Analysis

4,5,6,7-Tetrafluoro-3-bromoindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoro-3-bromoindole involves its interaction with molecular targets through its fluorinated indole structure. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural Analogs and Fluorinated Indole Derivatives

The following table compares 4,5,6,7-tetrafluoro-3-bromoindole with structurally related fluorinated indoles and heterocycles:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
4,5,6,7-Tetrafluoroindole C₈H₃F₄N 193.11 g/mol 16264-67-8 Parent compound; used in drug intermediates
4,5,6,7-Tetrafluoro-1H-1,2,3-benzotriazole C₆HF₄N₃ 191.09 g/mol N/A Benzotriazole analog; potential corrosion inhibitor
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate C₁₁H₁₃F₂NO₃ 265.23 g/mol 1919864-85-9 Fluorinated benzofuran; building block for bioactive molecules
This compound C₈H₂BrF₄N 271.01 g/mol N/A Enhanced electrophilicity for cross-coupling reactions

Key Observations :

  • Electron-Withdrawing Effects: The tetrafluoro substitution in 4,5,6,7-tetrafluoroindole derivatives significantly lowers the electron density of the aromatic ring, making them more reactive toward nucleophilic and electrophilic agents compared to non-fluorinated indoles .
  • Bromine vs. Other Halogens : The 3-bromo substituent in this compound provides a versatile handle for Suzuki-Miyaura cross-coupling reactions, distinguishing it from chloro or iodo analogs, which exhibit different kinetic and thermodynamic stabilities .
  • Biological Activity : Fluorinated indoles like 4,5,6,7-tetrafluoroindole are precursors for TLR7-9 antagonists (e.g., compounds in ), whereas benzotriazole analogs () are explored for industrial applications due to their thermal stability .
Functionalized Derivatives

This compound serves as a precursor for advanced derivatives:

  • Carboxylic Acid Derivatives : 4,5,6,7-Tetrafluoroindole-3-carboxylic acid (CAS N/A) is used in peptide mimetics, leveraging fluorine’s metabolic stability .
  • Aldehyde and Nitrile Derivatives : Derivatives like 4,5,6,7-tetrafluoroindole-3-carboxaldehyde and 4,5,6,7-tetrafluoro-3-indoleacetonitrile are intermediates in synthesizing fluorinated agrochemicals .

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